Glycine, N-[(2,4-dimethoxyphenyl)methyl]-

Catalog No.
S729117
CAS No.
20839-79-6
M.F
C11H15NO4
M. Wt
225.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycine, N-[(2,4-dimethoxyphenyl)methyl]-

CAS Number

20839-79-6

Product Name

Glycine, N-[(2,4-dimethoxyphenyl)methyl]-

IUPAC Name

2-[(2,4-dimethoxyphenyl)methylamino]acetic acid

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C11H15NO4/c1-15-9-4-3-8(10(5-9)16-2)6-12-7-11(13)14/h3-5,12H,6-7H2,1-2H3,(H,13,14)

InChI Key

AJVOIZUSHCYQHZ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CNCC(=O)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)CNCC(=O)O)OC

Glycine, N-[(2,4-dimethoxyphenyl)methyl]- is an organic compound characterized by its unique structure and properties. Its molecular formula is C11H15NO4, with a molecular weight of 225.24 g/mol. This compound features a glycine backbone with a 2,4-dimethoxyphenyl group attached to the nitrogen atom, which contributes to its distinct chemical behavior and potential biological activities .

The reactivity of Glycine, N-[(2,4-dimethoxyphenyl)methyl]- can be attributed to the functional groups present in its structure. Key reactions may include:

  • Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions due to its lone pair of electrons.
  • Esterification: The carboxylic acid group of glycine can react with alcohols to form esters.
  • Acid-Base Reactions: As an amino acid derivative, it can engage in acid-base reactions, acting as both an acid and a base.

These reactions are crucial for understanding its potential applications in synthetic chemistry and pharmaceuticals.

Synthesis of Glycine, N-[(2,4-dimethoxyphenyl)methyl]- typically involves:

  • Starting Materials: The synthesis begins with glycine and a suitable 2,4-dimethoxybenzyl halide or aldehyde.
  • Reaction Conditions: The reaction is often carried out under basic conditions (e.g., using sodium hydroxide) to facilitate nucleophilic attack on the electrophilic carbon center.
  • Purification: After the reaction completion, the product is purified through recrystallization or chromatography techniques.

This synthetic pathway allows for the efficient production of the compound while maintaining high purity levels.

Glycine, N-[(2,4-dimethoxyphenyl)methyl]- has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to novel therapeutic agents targeting neurological disorders or inflammatory conditions.
  • Biochemistry: It can serve as a biochemical probe for studying glycine receptor activity or related pathways.
  • Material Science: Its properties may be explored in developing new materials with specific functionalities.

Interaction studies involving Glycine, N-[(2,4-dimethoxyphenyl)methyl]- are essential for understanding its behavior in biological systems. These studies typically focus on:

  • Protein Binding: Investigating how this compound interacts with proteins can reveal its potential as a drug candidate.
  • Receptor Interaction: Understanding its affinity for various receptors (e.g., glycine receptors) could provide insights into its pharmacological effects.

Such studies are crucial for assessing the safety and efficacy of the compound in therapeutic applications.

Glycine, N-[(2,4-dimethoxyphenyl)methyl]- shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
GlycineC2H5NO2Basic amino acid structure
Fmoc-N-(2,4-dimethoxybenzyl)-glycineC26H25NO6Contains Fmoc protecting group; used in peptide synthesis
N-(2-methoxybenzoyl)-glycineC11H13NO4Features a methoxybenzoyl group; different functional properties
N-(2,4-Dichlorophenyl)methylglycineC9H9Cl2NO2Contains dichlorophenyl group; potential herbicidal activity

The uniqueness of Glycine, N-[(2,4-dimethoxyphenyl)methyl]- lies in its specific combination of functional groups that may confer distinct biological activities and reactivity profiles compared to these similar compounds.

XLogP3

-1.5

Dates

Last modified: 08-15-2023

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